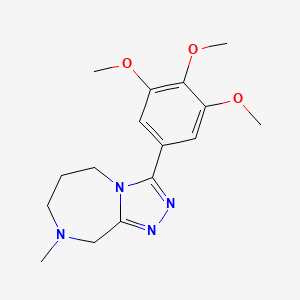
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2C-CN hydrochloride involves several steps starting from 2,5-dimethoxybenzaldehyde. The key steps include:
Formation of 2,5-dimethoxy-4-bromophenyl-2-(phthalimidoamino)-ethane: This is achieved by reacting 2,5-dimethoxybenzaldehyde with bromine and then with phthalic anhydride in the presence of molecular sieves and dimethylformamide (DMF) under reflux conditions.
Conversion to 2,5-dimethoxy-4-cyanophenyl-2-(phthalimidoamino)-ethane: This step involves the reaction of the brominated intermediate with cuprous cyanide in DMF under reflux.
Formation of 1-(2,5-dimethoxy-4-cyanophenyl)-2-aminoethane: The phthalimido group is removed using hydrazine in anhydrous ethanol under reflux.
Final conversion to 2C-CN hydrochloride: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2C-CN hydrochloride are not well-documented in the literature. the synthesis steps mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to suit industrial requirements.
化学反応の分析
Types of Reactions
2C-CN hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming cyanohydrins.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) in the presence of a base are commonly used.
Hydrolysis: Acidic hydrolysis involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Cyanohydrins: Formed from nucleophilic addition of cyanide to carbonyl compounds.
Carboxylic Acids: Formed from hydrolysis of the nitrile group
科学的研究の応用
2C-CN hydrochloride is primarily used in neuropharmacological research due to its high affinity and selectivity for the 5-HT2A receptor . It is used to study:
Serotonin Receptor Dynamics: Investigating the binding and activation of serotonin receptors.
Psychoactive Effects: Understanding the behavioral and psychoactive effects mediated by 5-HT2A receptor agonists.
Receptor-Specific Circuit Dynamics: Exploring the role of 5-HT2A receptors in cortical circuit dynamics.
作用機序
2C-CN hydrochloride exerts its effects by binding to the 5-HT2A receptor, a subtype of serotonin receptor. This binding leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, which results in various physiological and behavioral effects . The compound’s high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes makes it a valuable tool for studying receptor-specific actions .
類似化合物との比較
2C-CN hydrochloride is similar to other phenethylamine derivatives such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another hallucinogenic compound with affinity for serotonin receptors.
2C-I (4-iodo-2,5-dimethoxyphenethylamine): Known for its psychoactive effects and serotonin receptor affinity.
Uniqueness
2C-CN hydrochloride is unique due to its high selectivity and affinity for the 5-HT2A receptor, making it more selective than other phenethylamine derivatives .
Conclusion
2C-CN hydrochloride is a valuable compound in neuropharmacological research due to its high selectivity for the 5-HT2A receptor. Its synthesis involves multiple steps, and it undergoes various chemical reactions, including nucleophilic addition and hydrolysis. The compound’s unique properties make it a powerful tool for studying serotonin receptor dynamics and psychoactive effects.
特性
CAS番号 |
88441-08-1 |
|---|---|
分子式 |
C11H15ClN2O2 |
分子量 |
242.70 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
InChIキー |
UTIJAZMOSJQGGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



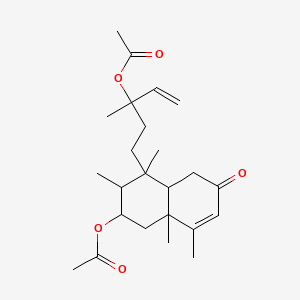

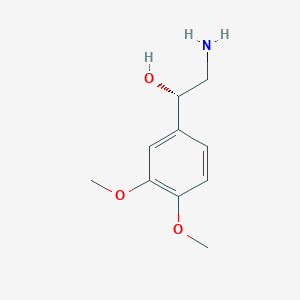
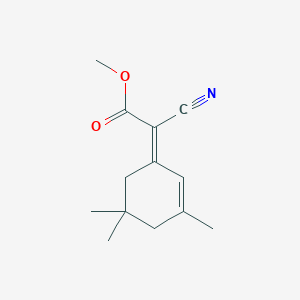

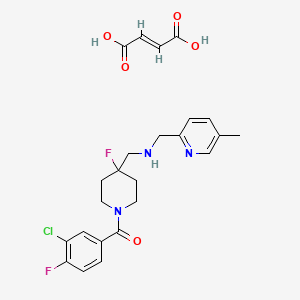
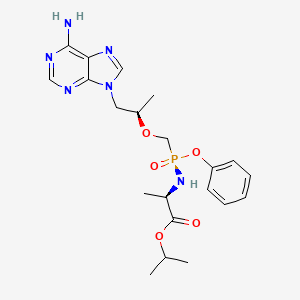

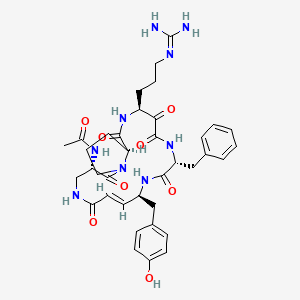
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
